4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine
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Overview
Description
4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine: is a complex organic compound that features a boronic acid derivative and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: : The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium or platinum.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Sulfides or sulfoxides.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibitors and other biological targets.
Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine group can enhance the solubility and bioavailability of the compound.
Comparison with Similar Compounds
This compound is unique due to its combination of boronic acid and morpholine groups, which are not commonly found together in other compounds. Similar compounds might include other boronic acid derivatives or morpholine-containing molecules, but the specific arrangement and functional groups in this compound set it apart.
List of Similar Compounds
Boronic Acid Derivatives: : Compounds like phenylboronic acid or 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Morpholine Derivatives: : Compounds like morpholine itself or morpholine-based polymers.
Properties
IUPAC Name |
4-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO6S/c1-16(2)17(3,4)25-18(24-16)13-6-7-14(22-5)15(12-13)26(20,21)19-8-10-23-11-9-19/h6-7,12H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHUSHVBMGWXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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